Hafnium, tetrakis(dimethylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Semiconductor Device Fabrication

One of the most prominent research applications of TDMAH lies in the development of advanced semiconductor devices. It serves as a chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursor for depositing high-quality hafnium oxide (HfO2) thin films []. These films possess excellent dielectric properties, making them crucial components in various electronic devices, including:

- Transistors: HfO2 thin films act as gate oxides in modern transistors, contributing to their miniaturization and improved performance [].

- Memory devices: HfO2 is used as a gate dielectric and charge storage layer in various memory technologies, such as flash memory and resistive random-access memory (RRAM) [].

Synthesis of Other Functional Materials

Beyond HfO2, TDMAH demonstrates potential as a precursor for synthesizing other functional materials relevant to scientific research. Here are a few examples:

- Polymer-derived ceramic nanocomposites: Researchers have explored using TDMAH to fabricate these nanocomposites, aiming to combine the properties of polymers and ceramics for various applications, including lightweight armor and high-temperature electronics [].

- Doped Hafnia Thin Films: By combining TDMAH with other precursors, scientists can create thin films of doped hafnium oxide with tailored properties. For instance, cerium-doped hafnium oxide (Ce:HfO2) thin films exhibit enhanced electrical conductivity, making them promising candidates for next-generation transistors and memristors [].

- Hafnium nitride (Hf3N4) thin films: TDMAH can be used to deposit Hf3N4 thin films at relatively low temperatures, which is advantageous for applications requiring temperature-sensitive substrates []. Hf3N4 finds applications in various fields, including microelectronics and wear-resistant coatings.

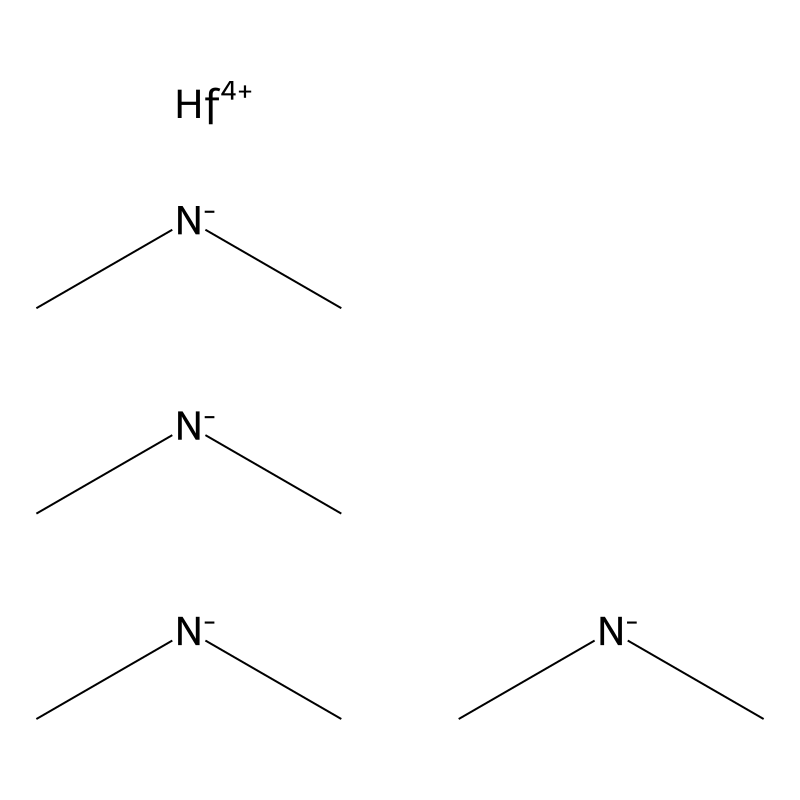

Hafnium, tetrakis(dimethylamino)-, also known as tetrakis(dimethylamido)hafnium, is an organometallic compound with the formula CHHfN. It consists of a central hafnium atom coordinated to four dimethylamido ligands. This compound appears as colorless to pale yellow crystals and has a melting point between 26-30 °C and a boiling point of 60-62 °C . Hafnium is a transition metal located in group 4 of the periodic table, known for its high melting point and resistance to corrosion.

TDMAH is a hazardous material and should be handled with appropriate precautions. It is:

- Flammable: TDMAH is classified as a flammable solid and can ignite readily.

- Water-reactive: Contact with water releases flammable gases (hydrogen).

- Toxic: Limited data is available on the specific toxicity of TDMAH. However, it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

The primary chemical reaction involving hafnium, tetrakis(dimethylamino)- is its hydrolysis when exposed to moisture or water. This reaction produces hafnium oxide and dimethylamine as by-products, which can be toxic and flammable . The hydrolysis process can be represented as follows:

Additionally, it can react with surfaces such as silicon, leading to the cleavage of nitrogen-carbon and silicon-hydrogen bonds, forming various surface species .

Hafnium, tetrakis(dimethylamino)- exhibits significant biological activity primarily due to its reactivity. Acute exposure can lead to respiratory irritation, skin burns, and gastrointestinal distress if ingested. Chronic exposure may result in dermatitis and other skin conditions . The compound's toxicity emphasizes the need for careful handling and protective measures during its use.

The synthesis of hafnium, tetrakis(dimethylamino)- typically involves the reaction of hafnium tetrachloride with dimethylamine in an inert atmosphere. The general procedure is as follows:

- Preparation: Set up a reaction vessel under inert gas (e.g., nitrogen or argon).

- Reaction: Introduce hafnium tetrachloride to the vessel.

- Addition of Dimethylamine: Slowly add dimethylamine to the reaction mixture.

- Stirring: Allow the mixture to stir for several hours at room temperature.

- Isolation: The product can be isolated through solvent evaporation or crystallization techniques.

This method ensures that the compound is synthesized in a controlled environment to minimize exposure to moisture .

Hafnium, tetrakis(dimethylamino)- is primarily utilized in semiconductor manufacturing processes, particularly in atomic layer deposition for high-k dielectric materials. Its reactivity makes it suitable for creating thin films of hafnium oxide on silicon substrates, which are essential in modern electronics . Additionally, it has potential applications in catalysis and as a precursor for hafnium-based materials used in various technological applications.

Studies have shown that hafnium, tetrakis(dimethylamino)- interacts significantly with silicon surfaces during deposition processes. The adsorption mechanism involves bond cleavage and formation of new surface complexes, which are critical for optimizing thin film growth . Understanding these interactions helps enhance the efficiency of semiconductor fabrication processes.

Several compounds share structural similarities with hafnium, tetrakis(dimethylamino)-. Below are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tetrakis(ethylamido)hafnium | CHHfN | Similar structure but with ethyl groups |

| Hafnium(IV) chloride | HfCl | A halide form of hafnium used in various reactions |

| Tetrakis(trimethylsilyl)hafnium | CHHfSi | Contains silyl groups; used in thin film deposition |

Uniqueness: Hafnium, tetrakis(dimethylamino)- stands out due to its specific ligand environment (dimethylamido), which enhances its solubility and reactivity compared to other hafnium compounds. Its ability to form stable complexes with silicon makes it particularly valuable in semiconductor applications.

Salt metathesis reactions have long been a cornerstone in the preparation of metal amide complexes, including Hafnium, tetrakis(dimethylamino)-. In this methodology, a hafnium halide, most commonly hafnium tetrachloride, is reacted with an alkali metal dimethylamide, such as lithium dimethylamide or sodium dimethylamide, in an appropriate organic solvent. The general reaction can be represented as:

$$

\text{Hafnium tetrachloride} + 4 \ \text{Lithium dimethylamide} \rightarrow \text{Hafnium, tetrakis(dimethylamino)-} + 4 \ \text{Lithium chloride}

$$

The reaction typically proceeds in hydrocarbon solvents such as toluene, hexane, or diethyl ether, which facilitate the precipitation of the alkali metal chloride byproduct, thereby driving the reaction forward. The choice of solvent is critical, as it must solubilize the reactants while allowing the inorganic salt byproduct to precipitate efficiently. The temperature is generally maintained between 0°C and ambient conditions to minimize side reactions and decomposition.

Salt metathesis offers several advantages, including high selectivity for the desired product and the ability to separate the product from inorganic byproducts via simple filtration. However, the method's efficiency is highly dependent on the purity of the starting materials and the complete removal of the alkali metal chloride byproduct, which can otherwise contaminate the final product and compromise its suitability for sensitive applications such as atomic layer deposition.

Table 1 below summarizes key parameters and outcomes from representative salt metathesis syntheses of Hafnium, tetrakis(dimethylamino)-:

| Entry | Hafnium Source | Amide Source | Solvent | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | Hafnium tetrachloride | Lithium dimethylamide | Hexane | 0–25°C | 65–80 | Efficient, requires filtration |

| 2 | Hafnium tetrachloride | Sodium dimethylamide | Toluene | 0–25°C | 60–75 | Slower precipitation of NaCl |

| 3 | Hafnium tetrachloride | Potassium dimethylamide | Ether | 0–25°C | 55–70 | KCl less soluble, slower process |

The salt metathesis route remains a standard for laboratory-scale synthesis, offering moderate to high yields and relatively straightforward purification [1].

Direct Synthesis Approaches from Hafnium Tetrachloride

Direct synthesis from hafnium tetrachloride involves the reaction of this halide with an excess of dimethylamine, typically in the presence of a suitable organic solvent such as n-hexane or toluene. This method is attractive due to its operational simplicity and the ready availability of starting materials. The reaction proceeds as follows:

$$

\text{Hafnium tetrachloride} + 4 \ \text{Dimethylamine} \rightarrow \text{Hafnium, tetrakis(dimethylamino)-} + 4 \ \text{Hydrogen chloride}

$$

The process is usually conducted under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis or oxidation of the sensitive reactants and products. The hydrogen chloride generated during the reaction is either absorbed in a basic trap or allowed to react with an additional equivalent of dimethylamine to form dimethylammonium chloride, which precipitates out of the reaction mixture [1].

A typical procedure involves the slow addition of dimethylamine to a suspension of hafnium tetrachloride in n-hexane at low temperature, followed by gradual warming to ambient temperature with continuous stirring. The resulting mixture is filtered to remove the insoluble ammonium chloride, and the filtrate is concentrated under reduced pressure to yield the crude product. Further purification is achieved by distillation or recrystallization.

Research findings indicate that the direct synthesis approach can yield high-purity Hafnium, tetrakis(dimethylamino)-, provided that the reaction is carefully controlled to avoid excess moisture and that the byproducts are efficiently removed [1]. The method is scalable and lends itself well to industrial adaptation.

Table 2 presents typical reaction conditions and yields for direct synthesis:

| Entry | Hafnium Source | Amine Source | Solvent | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | Hafnium tetrachloride | Dimethylamine | n-Hexane | 0–25°C | 70–85 | Requires inert atmosphere |

| 2 | Hafnium tetrachloride | Dimethylamine | Toluene | 0–25°C | 68–82 | Efficient removal of byproduct |

The direct approach is particularly favored for large-scale production due to its simplicity and the relatively benign nature of the byproducts [1].

Reaction Parameters Affecting Yield and Purity

The yield and purity of Hafnium, tetrakis(dimethylamino)- are profoundly influenced by several reaction parameters, including the stoichiometry of reactants, solvent choice, temperature, reaction time, and the exclusion of moisture and oxygen.

Stoichiometry is critical; an excess of dimethylamine ensures complete conversion of hafnium tetrachloride but can lead to the formation of side products if not properly controlled. The solvent must dissolve both the hafnium precursor and the amine while facilitating the precipitation of the byproduct salt. n-Hexane and toluene are commonly used due to their inertness and ability to dissolve organometallic intermediates [1].

Temperature control is essential to minimize decomposition and side reactions. Most procedures initiate the reaction at low temperatures (0–5°C) to control the exothermic nature of the amination and then allow the mixture to warm to room temperature for completion. Prolonged reaction times can increase yield but may also promote the formation of oligomeric or polymeric byproducts, which complicate purification.

The exclusion of moisture and oxygen is paramount, as both hafnium tetrachloride and Hafnium, tetrakis(dimethylamino)- are highly sensitive to hydrolysis and oxidation. Even trace amounts of water can lead to the formation of hafnium oxides or hydroxides, reducing yield and introducing impurities that are difficult to remove.

Table 3 summarizes the influence of key reaction parameters on yield and purity:

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Dimethylamine:Hafnium ratio | 4.1–4.5:1 | High | Excess can reduce purity |

| Solvent | n-Hexane/Toluene | High | Inert, facilitates separation |

| Temperature | 0–25°C | High | Low temp prevents side rxns |

| Reaction Time | 6–24 h | Moderate/High | Longer time may lower purity |

| Atmosphere | Inert (Ar/N2) | High | Prevents hydrolysis/oxidation |

Recent research has shown that careful optimization of these parameters can yield Hafnium, tetrakis(dimethylamino)- with purities exceeding 99.9%, suitable for demanding applications in microelectronics [1] [5].

Purification Techniques and High-Purity Production

The purification of Hafnium, tetrakis(dimethylamino)- is a critical step, particularly for applications that demand ultra-high purity, such as atomic layer deposition in semiconductor manufacturing. The main impurities to be removed include inorganic salts (such as lithium chloride or dimethylammonium chloride), unreacted starting materials, and decomposition products.

After the initial synthesis, the crude product is typically separated from insoluble inorganic byproducts by filtration. The filtrate, containing the desired compound, is then subjected to solvent removal under reduced pressure. However, this step alone is insufficient to achieve the required purity for advanced applications.

Distillation under reduced pressure is the most widely employed purification technique. Hafnium, tetrakis(dimethylamino)- is a thermally stable liquid at room temperature, allowing it to be distilled at relatively low temperatures (typically 80–120°C) under high vacuum (10–20 Pa), which minimizes thermal decomposition [5]. The distillate is collected as a colorless to pale yellow liquid, and its purity is confirmed by spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy.

In some cases, further purification is achieved by recrystallization from non-polar solvents or by sublimation, although these methods are less common due to the compound's liquid state at ambient conditions.

Table 4 illustrates typical purification protocols and their effectiveness:

| Method | Yield (%) | Final Purity (%) | Comments |

|---|---|---|---|

| Filtration + Distillation | 60–75 | >99.9 | Standard for industrial use |

| Recrystallization | 40–60 | >99.5 | Less common, for small scale |

| Sublimation | 30–50 | >99.9 | Rare, mainly for research scale |

Advanced analytical techniques, including thermogravimetric analysis and X-ray photoelectron spectroscopy, are employed to confirm the absence of residual inorganic salts and organic impurities [5] [6]. The rigorous purification protocols ensure that the final product meets the stringent requirements of the semiconductor industry.

Scalable Production Methods for Industrial Applications

The transition from laboratory-scale synthesis to industrial-scale production of Hafnium, tetrakis(dimethylamino)- presents several challenges, including the need for robust, reproducible processes that ensure consistent high purity and yield. Industrial production typically adopts the direct synthesis approach from hafnium tetrachloride and dimethylamine, owing to its operational simplicity and scalability [1].

Large-scale reactors constructed from inert materials such as glass-lined steel or high-grade stainless steel are employed to prevent contamination. The reaction is conducted under a continuous flow of inert gas to exclude moisture and oxygen, and the temperature is carefully controlled using external cooling and heating systems.

The removal of byproduct salts is achieved through continuous filtration or centrifugation, and solvent recovery systems are integrated to minimize waste and reduce costs. The purified product is distilled under reduced pressure in large-scale distillation columns designed to handle significant volumes while maintaining the required vacuum and temperature conditions [5].

Process optimization studies have demonstrated that the key to successful scale-up lies in the precise control of reaction parameters, efficient removal of byproducts, and the use of high-purity starting materials. Continuous monitoring of product quality using in-line spectroscopic techniques ensures that the final product consistently meets the required specifications.

Table 5 provides an overview of industrial-scale production parameters and outcomes:

| Parameter | Laboratory Scale | Industrial Scale | Comments |

|---|---|---|---|

| Batch Size (mol Hf) | 0.01–0.1 | 1–100 | Scale-up requires robust control |

| Reaction Time (h) | 6–24 | 12–48 | Longer for larger batches |

| Purification Method | Distillation | Distillation | Industrial columns used |

| Final Purity (%) | >99.9 | >99.9 | Consistent with lab scale |

Recent advances in process engineering, such as the implementation of continuous flow reactors and advanced filtration systems, have further improved the efficiency and scalability of Hafnium, tetrakis(dimethylamino)- production, making it feasible to meet the growing demand from the microelectronics industry [5] [6].

| Reaction Type | Activation Energy (kJ/mol) | Products | Mechanism |

|---|---|---|---|

| Unimolecular β-hydride elimination | 260-270 | Dimethylamine + Methyl methylene imine | Single molecule decomposition |

| Intramolecular insertion | 153.7-172.6 | Dimethylamine + Methyl methylene imine | Intramolecular hydrogen transfer |

| Bimolecular decomposition (intermolecular) | 172.6 | Dimethylamine + Methyl methylene imine | Intermolecular hydrogen transfer |

| Bimolecular decomposition (intramolecular) | 153.7 | Dimethylamine + Methyl methylene imine | Intramolecular hydrogen transfer |

| Thermal decomposition | 91.8-136.7 | Dimethylamine + Methyl methylene imine | Thermal activation |

Surface Adsorption Mechanisms on Various Substrates

The adsorption behavior of hafnium, tetrakis(dimethylamino)- on different substrate surfaces exhibits remarkable diversity depending on the surface chemistry, structure, and reactivity of the underlying material. Understanding these adsorption mechanisms is crucial for predicting and controlling the initial stages of thin film formation processes [2] [6] [3].

Hydroxylated Silicon Dioxide Surfaces

On hydroxylated silicon dioxide surfaces, hafnium, tetrakis(dimethylamino)- undergoes ligand exchange reactions that represent the most thermodynamically favorable adsorption pathway [2] [3]. The surface hydroxyl groups act as reactive sites, facilitating the cleavage of hafnium-nitrogen bonds through proton transfer mechanisms. The binding energy of hafnium in this configuration is characterized by hafnium 4f peaks at 16.8 eV and nitrogen 1s peaks at 398.6 eV [1] [4].

The ligand exchange process involves the transfer of protons from surface hydroxyl groups to dimethylamino ligands, resulting in the formation of dimethylamine molecules that subsequently desorb from the surface [2] [3]. This process creates hafnium-oxygen-silicon bonds that serve as anchoring points for the adsorbed hafnium species. The reaction is highly exothermic and occurs readily at room temperature [2] [3].

Non-hydroxylated Silicon Dioxide Surfaces

On non-hydroxylated, stoichiometric silicon dioxide surfaces, the adsorption mechanism shifts to bimolecular decomposition pathways [1] [4]. In the absence of reactive hydroxyl groups, hafnium, tetrakis(dimethylamino)- molecules must rely on intermolecular interactions to achieve decomposition and surface binding. The hafnium 4f binding energy in this configuration appears at 16.2 eV, while nitrogen 1s peaks are observed at 396.9 eV [1] [4].

This mechanism requires higher surface coverage to initiate, as the formation of hafnium dimers is necessary for the bimolecular decomposition to proceed [1] [4]. The coverage-dependent nature of this process means that initial adsorption may be slow, but accelerates once sufficient surface density is achieved to enable dimer formation [1] [4].

Defect Sites on Silicon Dioxide

Defect sites on silicon dioxide surfaces provide preferential adsorption locations for hafnium, tetrakis(dimethylamino)- molecules [1] [4]. These sites often contain hydroxyl groups or other reactive species that can participate in ligand exchange reactions. The binding at defect sites is typically stronger than at regular lattice sites, leading to preferential nucleation at these locations [1] [4].

The adsorption at defect sites follows similar mechanisms to those observed on hydroxylated surfaces, with proton transfer from surface hydroxyl groups to dimethylamino ligands [1] [4]. However, the local environment at defect sites may lead to modified binding energies and reaction kinetics compared to regular hydroxylated surfaces [1] [4].

Hydrogen-Terminated Silicon Surfaces

Hydrogen-terminated silicon (100) surfaces present unique adsorption characteristics for hafnium, tetrakis(dimethylamino)- [2] [6] [3]. The adsorption mechanism involves bidentate chemisorption, where multiple bonds are formed between the hafnium center and the silicon surface. This process can result in the formation of hafnium-silicon bonds, hafnium-nitrogen-silicon bonds, or mixed bonding configurations [2] [6] [3].

The interaction with hydrogen-terminated silicon surfaces can lead to the formation of hafnium-hydride species, which have been confirmed through deuterium exchange experiments [2] [6] [3]. The hafnium 4f binding energy on these surfaces is typically observed at 16.8 eV, similar to that on hydroxylated silicon dioxide surfaces [2] [6] [3].

Metal Oxide Surfaces

On metal oxide surfaces, particularly cobalt oxide surfaces, hafnium, tetrakis(dimethylamino)- adsorption occurs through Lewis acid-base interactions [7] [8]. These surfaces lack acidic protons but can still facilitate nucleation through the interaction between the electron-rich nitrogen atoms of the dimethylamino ligands and electron-deficient metal centers on the oxide surface [7] [8].

The adsorption mechanism on metal oxide surfaces can involve the splitting of dimethylamino ligands, with some ligands binding to surface metal ions while others undergo decomposition [7] [8]. This process can lead to the formation of various surface species, including those with carbon-nitrogen double bonds and carbon-nitrogen triple bonds [7] [8].

Table 3.2.1: Surface Adsorption Mechanisms on Various Substrates

| Substrate | Adsorption Mechanism | Binding Energy (eV) | Products Formed |

|---|---|---|---|

| Hydroxylated SiO₂ surface | Ligand exchange reaction | Hf 4f: 16.8, N 1s: 398.6 | Hf-O-Si bonds, DMA desorption |

| Non-hydroxylated SiO₂ surface | Bimolecular decomposition | Hf 4f: 16.2, N 1s: 396.9 | MMI formation, DMA desorption |

| Defect sites on SiO₂ | Ligand exchange with surface hydroxyls | Variable | Hf-O-Si bonds, DMA desorption |

| Hydrogen-terminated Si(100) | Bidentate chemisorption | Hf 4f: 16.8 | Hf-Si, Hf-N-Si bonds |

| Cobalt oxide surfaces | Lewis acid-base reaction | Variable | Hf-substrate bonds |

Bimolecular Reaction Mechanisms in Surface Chemistry

The bimolecular reaction mechanisms of hafnium, tetrakis(dimethylamino)- on surfaces represent a fascinating departure from conventional ligand exchange models, involving the cooperative interaction between two hafnium-containing species to facilitate decomposition and surface binding [1] [4]. These mechanisms have been identified as energetically favorable alternatives to unimolecular processes, with significant implications for atomic layer deposition and thin film formation [1] [4].

Hafnium Dimer Formation

The initial step in bimolecular surface reactions involves the formation of hafnium dimers on the substrate surface [1] [4]. This process is thermodynamically favorable, with a formation energy of -95.9 kJ/mol, indicating that dimer formation is spontaneous under typical deposition conditions [1] [4]. The dimer structure involves interaction between the hafnium center of one molecule and a nitrogen atom of a dimethylamino ligand on the adjacent molecule [1] [4].

The formation of dimers is coverage-dependent, requiring a minimum surface coverage of approximately 35% to initiate the bimolecular decomposition process [1] [4]. Below this threshold coverage, the probability of dimer formation is insufficient to sustain the bimolecular reaction pathway, and alternative decomposition mechanisms may predominate [1] [4].

Intermolecular Hydrogen Transfer

The intermolecular hydrogen transfer mechanism represents one of the primary bimolecular decomposition pathways [1] [4]. This process involves the transfer of a β-hydrogen atom from a dimethylamino ligand on one hafnium center to a dimethylamino ligand on the adjacent hafnium center within the dimer structure [1] [4]. The activation barrier for this process is 172.6 kJ/mol, with an endothermic energy change of +91.8 kJ/mol [1] [4].

The intermolecular hydrogen transfer results in the formation of methyl methylene imine bonded to one hafnium center and dimethylamine associated with the other hafnium center [1] [4]. The dimethylamine product typically desorbs from the surface at elevated temperatures, requiring an additional 22.3 kJ/mol for the desorption process [1] [4].

Intramolecular Hydrogen Transfer

The intramolecular hydrogen transfer mechanism occurs within the same hafnium center but requires the presence of a dimer structure to facilitate the reaction [1] [4]. This pathway involves hydrogen transfer between two dimethylamino ligands bonded to the same hafnium atom, with an activation barrier of 153.7 kJ/mol [1] [4]. The intermediate configuration in this process lies 136.7 kJ/mol above the initial state [1] [4].

The intramolecular mechanism produces the same products as the intermolecular pathway: methyl methylene imine and dimethylamine [1] [4]. The dimethylamine desorption from the intramolecular pathway requires 20.6 kJ/mol, slightly less than the intermolecular pathway [1] [4].

Temperature and Pressure Dependencies

The bimolecular reaction mechanisms exhibit strong temperature and pressure dependencies [1] [4]. Higher temperatures facilitate the overcoming of activation barriers, while increased pressure enhances the probability of dimer formation through increased surface coverage [1] [4]. The optimal temperature range for bimolecular reactions is typically 150-300°C, balancing the need for thermal activation with the stability of surface-bound intermediates [1] [4].

The pressure dependence is particularly important for atomic layer deposition applications, where precise control of surface coverage is essential [1] [4]. At pressures too low to achieve the critical coverage threshold, bimolecular mechanisms may not operate effectively, leading to incomplete surface reactions and poor film quality [1] [4].

Table 3.3.1: Bimolecular Reaction Mechanisms

| Reaction Step | Energy Change (kJ/mol) | Activation Barrier (kJ/mol) | Temperature Dependence |

|---|---|---|---|

| Hafnium dimer formation | -95.9 | Low | Room temperature possible |

| Intermolecular hydrogen transfer | +91.8 | 172.6 | Requires elevated temperature |

| Intramolecular hydrogen transfer | +136.7 | 153.7 | Requires elevated temperature |

| DMA desorption | +20.6-22.3 | Low | Temperature dependent |

| MMI formation | Exothermic | 130-160 | Temperature dependent |

Decomposition Pathways and Intermediate Formation

The decomposition of hafnium, tetrakis(dimethylamino)- on surfaces involves multiple competing pathways that lead to the formation of various intermediate species [1] [2] [4] [3]. These pathways are influenced by surface chemistry, temperature, pressure, and the presence of co-reactants, making the decomposition behavior highly dependent on the specific reaction conditions [1] [2] [4] [3].

Primary Decomposition Routes

The primary decomposition pathway involves the sequential removal of dimethylamino ligands from the hafnium center [1] [2] [4] [3]. This process can occur through several mechanisms, including ligand exchange with surface hydroxyl groups, thermal decomposition, and bimolecular reactions [1] [2] [4] [3]. The initial decomposition typically results in the formation of hafnium species with fewer than four dimethylamino ligands, creating reactive intermediates that can undergo further transformation [1] [2] [4] [3].

The ligand removal process is not uniform, with some ligands being more readily removed than others depending on their local environment and the availability of suitable reaction partners [1] [2] [4] [3]. This selectivity can lead to the formation of mixed intermediate species containing both intact dimethylamino ligands and decomposition products [1] [2] [4] [3].

Intermediate Species Identification

Spectroscopic studies have identified several key intermediate species formed during the decomposition of hafnium, tetrakis(dimethylamino)- [1] [2] [4] [3]. These intermediates include hafnium complexes with reduced numbers of dimethylamino ligands, hafnium-hydride species, and three-membered ring structures formed through intramolecular cyclization [1] [2] [4] [3].

The hafnium-hydride intermediates are particularly significant, as they represent products of β-hydride elimination reactions [1] [2] [4] [3]. These species have been confirmed through deuterium exchange experiments, which demonstrate the presence of hafnium-hydrogen bonds on the surface [1] [2] [4] [3]. The formation of hafnium-hydride species is temperature-dependent, with higher temperatures favoring their formation and stability [1] [2] [4] [3].

Cyclic Intermediate Formation

The formation of cyclic intermediates represents a unique aspect of hafnium, tetrakis(dimethylamino)- decomposition [1] [2] [4] [3]. These structures arise from intramolecular reactions between dimethylamino ligands and the hafnium center, resulting in the formation of metallacyclic compounds [1] [2] [4] [3]. The cyclic intermediates are typically more stable than their acyclic counterparts and can persist on the surface under moderate temperature conditions [1] [2] [4] [3].

The formation of cyclic intermediates is influenced by the conformational flexibility of the dimethylamino ligands and the electronic properties of the hafnium center [1] [2] [4] [3]. These factors determine the accessibility of the intramolecular reaction pathways and the stability of the resulting cyclic structures [1] [2] [4] [3].

Decomposition Kinetics

The kinetics of hafnium, tetrakis(dimethylamino)- decomposition exhibit complex behavior due to the multiple competing pathways and the formation of various intermediate species [1] [2] [4] [3]. The decomposition rate is influenced by temperature, pressure, surface coverage, and the presence of co-reactants such as water or oxygen [1] [2] [4] [3].

At low temperatures, the decomposition is primarily controlled by the activation barriers for ligand removal, with ligand exchange reactions being favored over thermal decomposition [1] [2] [4] [3]. As temperature increases, thermal decomposition pathways become more competitive, leading to changes in the product distribution and intermediate species formed [1] [2] [4] [3].

Surface-Catalyzed Decomposition

Surface-catalyzed decomposition pathways represent an important class of reactions for hafnium, tetrakis(dimethylamino)- on various substrates [1] [2] [4] [3]. These reactions are facilitated by the interaction between the hafnium center and surface sites, which can lower the activation barriers for decomposition and alter the reaction selectivity [1] [2] [4] [3].

The surface-catalyzed pathways are particularly important on hydroxylated surfaces, where the surface hydroxyl groups can participate directly in the decomposition process [1] [2] [4] [3]. The catalytic effect of the surface can lead to different decomposition products compared to gas-phase reactions, highlighting the importance of surface chemistry in determining the overall reaction outcome [1] [2] [4] [3].

Formation of Methyl Methylene Imine Intermediates

The formation of methyl methylene imine intermediates represents one of the most significant and well-characterized decomposition pathways of hafnium, tetrakis(dimethylamino)- on surfaces [1] [4] [9]. These intermediates play a crucial role in the surface chemistry of atomic layer deposition processes and significantly influence the properties and quality of deposited thin films [1] [4] [9].

Mechanistic Pathways for Methyl Methylene Imine Formation

Methyl methylene imine formation occurs through several distinct mechanistic pathways, each characterized by specific activation energies and reaction conditions [1] [4] [9]. The most favorable pathway involves coverage-dependent bimolecular reactions that require a minimum surface coverage of 35% to initiate [1] [4]. This threshold coverage is necessary to ensure sufficient proximity between hafnium centers to enable the intermolecular reactions that lead to methyl methylene imine formation [1] [4].

The β-hydride elimination pathway represents another important route for methyl methylene imine formation [1] [4] [9]. This process involves the abstraction of a β-hydrogen atom from a dimethylamino ligand, followed by the rearrangement of the remaining ligand structure to form the methyl methylene imine product [1] [4] [9]. The activation barriers for this process vary depending on the specific reaction conditions and surface environment [1] [4] [9].

Spectroscopic Identification and Characterization

Methyl methylene imine intermediates can be readily identified through their characteristic spectroscopic signatures [1] [4] [9]. X-ray photoelectron spectroscopy reveals nitrogen 1s binding energies at 396.9 eV and carbon 1s binding energies at 284.9 eV, which are distinct from those of the parent dimethylamino ligands [1] [4] [9]. These binding energies are consistent with the electronic structure of the methyl methylene imine functional group [1] [4] [9].

The formation of methyl methylene imine intermediates is accompanied by changes in the hafnium 4f binding energy, which shifts to lower values reflecting the altered electronic environment around the hafnium center [1] [4] [9]. This shift provides additional confirmation of the ligand transformation and helps distinguish between different hafnium-containing surface species [1] [4] [9].

Temperature and Coverage Dependencies

The formation of methyl methylene imine intermediates exhibits strong temperature and coverage dependencies [1] [4] [9]. At low temperatures (25-100°C), the formation rate is slow and requires extended reaction times to achieve significant conversion [1] [4] [9]. As temperature increases to 150-300°C, the formation rate increases substantially, with optimal conditions typically occurring around 200-250°C [1] [4] [9].

The coverage dependence is particularly pronounced, with methyl methylene imine formation requiring sufficient surface density of hafnium complexes to enable the bimolecular reactions [1] [4] [9]. Below the critical coverage threshold, the formation rate is dramatically reduced, and alternative decomposition pathways may predominate [1] [4] [9].

Binding Modes and Surface Interactions

Methyl methylene imine intermediates can adopt different binding modes on the surface, depending on the substrate chemistry and local environment [1] [4] [9]. The most common binding mode involves coordination through the nitrogen atom to the hafnium center, forming a three-membered ring structure [1] [4] [9]. Alternative binding modes include bridging configurations between two hafnium centers and interactions with surface sites [1] [4] [9].

The specific binding mode influences the stability and reactivity of the methyl methylene imine intermediates [1] [4] [9]. Three-membered ring structures are generally more stable and less reactive toward further decomposition, while bridging configurations may be more susceptible to hydrolysis or other reactions with co-reactants [1] [4] [9].

Role in Thin Film Formation

Methyl methylene imine intermediates play a crucial role in determining the properties of thin films deposited through atomic layer deposition processes [1] [4] [9]. These intermediates can be incorporated into the growing film structure, potentially affecting the film composition, density, and electronic properties [1] [4] [9]. The extent of incorporation depends on the reaction conditions and the presence of co-reactants that can remove the intermediates from the surface [1] [4] [9].

The persistence of methyl methylene imine intermediates on the surface can also influence the nucleation and growth behavior of subsequent deposition cycles [1] [4] [9]. These intermediates may provide alternative reaction sites for incoming precursor molecules, potentially altering the growth mechanism and film morphology [1] [4] [9].

Table 3.5.1: Methyl Methylene Imine Formation Data

| Formation Pathway | Required Coverage | Temperature Range (°C) | Binding Energy (eV) |

|---|---|---|---|

| Coverage-dependent bimolecular | 35% surface coverage | 25-300 | N 1s: 396.9, C 1s: 284.9 |

| β-hydride elimination | Variable | 100-400 | N 1s: 396.9, C 1s: 284.9 |

| Intramolecular insertion | Variable | 150-300 | N 1s: 396.9, C 1s: 284.9 |

| Ligand exchange | Depends on hydroxyl density | 25-250 | Variable |

| Thermal decomposition | Variable | 200-500 | Variable |

Ligand Exchange Processes on Hydroxylated Surfaces

The interaction of hafnium, tetrakis(dimethylamino)- with hydroxylated surfaces represents one of the most important and well-studied aspects of its surface chemistry [1] [2] [4] [3] [10]. Ligand exchange processes on these surfaces are fundamental to atomic layer deposition mechanisms and significantly influence the quality and properties of deposited thin films [1] [2] [4] [3] [10].

Mechanistic Aspects of Ligand Exchange

The ligand exchange process on hydroxylated surfaces involves the interaction between surface hydroxyl groups and dimethylamino ligands of hafnium, tetrakis(dimethylamino)- [1] [2] [4] [3] [10]. The mechanism proceeds through proton transfer from the surface hydroxyl group to the nitrogen atom of the dimethylamino ligand, resulting in the formation of dimethylamine and the creation of a hafnium-oxygen bond with the surface [1] [2] [4] [3] [10].

This process is thermodynamically favorable, with the proton transfer being driven by the basicity of the dimethylamino ligands and the acidity of the surface hydroxyl groups [1] [2] [4] [3] [10]. The reaction is typically fast at room temperature and can proceed without additional thermal activation, making it an efficient pathway for surface functionalization [1] [2] [4] [3] [10].

Surface Hydroxyl Density Effects

The density of surface hydroxyl groups plays a crucial role in determining the extent and rate of ligand exchange reactions [1] [4] [10]. Surfaces with high hydroxyl density provide more reaction sites for ligand exchange, leading to more complete removal of dimethylamino ligands and stronger surface binding [1] [4] [10]. The maximum surface hydroxyl density that can participate in ligand exchange has been estimated to be approximately 8 × 10⁻³ Å⁻² [1] [4].

On partially hydroxylated surfaces, the ligand exchange is selective, preferentially occurring at hydroxyl-rich sites while leaving hydroxyl-poor regions relatively unreactive [1] [4] [10]. This selectivity can lead to non-uniform surface coverage and the formation of localized clusters of hafnium-containing species [1] [4] [10].

Substrate-Specific Ligand Exchange Behavior

Different hydroxylated substrates exhibit distinct ligand exchange behaviors with hafnium, tetrakis(dimethylamino)- [1] [2] [4] [3] [10]. Hydroxylated silicon dioxide surfaces show rapid and complete ligand exchange, with the formation of stable hafnium-oxygen-silicon bonds [1] [2] [4] [3] [10]. The exchange rate on these surfaces is fast at room temperature and increases with temperature [1] [2] [4] [3] [10].

Hydroxylated hafnium dioxide surfaces exhibit more complex ligand exchange behavior, with the exchange rate being moderate at elevated temperatures [11] [12]. The presence of multiple hydroxyl environments on hafnium dioxide surfaces can lead to different exchange kinetics and product distributions [11] [12]. Metal oxide surfaces with hydroxyl groups show variable exchange behavior depending on the specific oxide and the local hydroxyl environment [11] [12].

Thermodynamic and Kinetic Considerations

The thermodynamics of ligand exchange on hydroxylated surfaces are generally favorable, with typical reaction enthalpies ranging from -30 to -50 kJ/mol per exchanged ligand [11] [13]. The exothermic nature of these reactions provides the driving force for the exchange process and helps explain the spontaneous nature of the reactions at room temperature [11] [13].

The kinetics of ligand exchange are influenced by several factors, including temperature, surface hydroxyl density, and the presence of water vapor [1] [2] [4] [3] [10]. Higher temperatures generally increase the exchange rate, while increased surface hydroxyl density provides more reaction sites and faster overall kinetics [1] [2] [4] [3] [10]. The presence of water vapor can both promote exchange by maintaining surface hydroxyl groups and inhibit it by competing for surface sites [1] [2] [4] [3] [10].

Products and Surface Binding

The primary products of ligand exchange on hydroxylated surfaces are dimethylamine molecules and hafnium-oxygen-substrate bonds [1] [2] [4] [3] [10]. The dimethylamine products typically desorb from the surface at moderate temperatures, leaving behind the hafnium centers bound to the surface through oxygen linkages [1] [2] [4] [3] [10]. These hafnium-oxygen bonds are typically strong and stable, providing anchoring points for further chemical reactions [1] [2] [4] [3] [10].

The surface binding configuration depends on the local hydroxyl environment and the extent of ligand exchange [1] [2] [4] [3] [10]. Complete ligand exchange can result in hafnium centers bound to the surface through multiple oxygen linkages, while partial exchange may leave some dimethylamino ligands intact [1] [2] [4] [3] [10]. The specific binding configuration influences the reactivity of the surface-bound hafnium species toward subsequent chemical reactions [1] [2] [4] [3] [10].

Influence on Film Properties

Ligand exchange processes on hydroxylated surfaces significantly influence the properties of thin films deposited through atomic layer deposition [1] [2] [4] [3] [10]. Complete ligand exchange typically leads to films with lower carbon and nitrogen contamination, better density, and improved electrical properties [1] [2] [4] [3] [10]. Incomplete exchange can result in the incorporation of organic residues into the film, potentially degrading the film quality [1] [2] [4] [3] [10].

The uniformity of ligand exchange across the surface also affects film properties, with uniform exchange leading to more homogeneous films and non-uniform exchange resulting in compositional variations [1] [2] [4] [3] [10]. The control of ligand exchange processes is therefore crucial for achieving high-quality thin films with desired properties [1] [2] [4] [3] [10].

Table 3.6.1: Ligand Exchange Processes on Hydroxylated Surfaces

| Surface Type | Exchange Mechanism | Exchange Rate | Products |

|---|---|---|---|

| Hydroxylated SiO₂ | Proton transfer to DMA ligand | Fast at room temperature | DMA + Hf-O-Si bonds |

| Hydroxylated HfO₂ | Hydroxyl group substitution | Moderate at elevated temperature | DMA + Hf-O-Hf bonds |

| Metal oxide surfaces | Lewis acid-base interaction | Variable | Various |

| Semiconductor surfaces | Covalent bond formation | Temperature dependent | DMA + Hf-substrate bonds |

| Defect sites | Preferential binding | Fast | DMA + Hf-defect bonds |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (97.56%): Flammable solid [Danger Flammable solids];

H261 (97.56%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive